Lowest Computed Binding Free Energy Among Ten Benzohydrazide Congeners Against hCA Isozymes
In a head-to-head molecular docking study of 10 benzohydrazide derivatives against human carbonic anhydrase (hCA) isozymes I and II, 3-amino-2-methylbenzohydrazide (compound 3) achieved the lowest estimated free binding energies of −6.43 kcal/mol and −6.13 kcal/mol, respectively [1]. In the same study, the most potent enzymatic inhibitor was 2-amino-3-nitrobenzohydrazide (compound 10, IC₅₀ = 0.030 µM for hCA-I, 0.047 µM for hCA-II), but its binding energy was higher (less favorable) than that of compound 3 [1]. This divergence—lowest binding energy not translating to highest inhibitory potency—indicates that 3-amino-2-methylbenzohydrazide engages the CA active site with a distinct binding mode that may serve as a privileged starting scaffold for optimization of binding kinetics or residence time [1].
| Evidence Dimension | Estimated free binding energy (ΔG, kcal/mol) against hCA-I and hCA-II |
|---|---|
| Target Compound Data | hCA-I: −6.43 kcal/mol; hCA-II: −6.13 kcal/mol |
| Comparator Or Baseline | 2-amino-3-nitrobenzohydrazide (compound 10): binding energy higher than compound 3 (exact value not reported in abstract); IC₅₀ hCA-I = 0.030 µM, hCA-II = 0.047 µM. The remaining 8 benzohydrazide derivatives all showed higher (less favorable) binding energies than compound 3. |
| Quantified Difference | Compound 3 exhibited the lowest binding energy across the entire 10-compound panel for both isozymes; binding energy difference vs. the most potent inhibitor (compound 10) is not quantified in the abstract but compound 3 ranked #1 among all 10 derivatives. |
| Conditions | In silico molecular docking study using hCA-I and hCA-II crystal structures; in vitro enzyme inhibition confirmed for all 10 derivatives at micromolar levels (human erythrocyte-isolated isozymes). |
Why This Matters
Procurement of 3-amino-2-methylbenzohydrazide is justified when the research objective is scaffold optimization for favorable binding thermodynamics rather than maximal initial-state inhibitory potency, enabling a distinct medicinal chemistry trajectory compared to the potency-optimized 2-amino-3-nitro congener.
- [1] Korkmaz, I. N.; Güller, P.; Kalın, R.; Öztekin, A.; Özdemir, H. In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes. Curr. Comput. Aided Drug Des. 2022, 18 (5), 381–392. PMID: 35984020. View Source
